Product packaging for 3-(4-Methoxy-3-methylphenyl)propanoic acid(Cat. No.:CAS No. 22442-47-3)

3-(4-Methoxy-3-methylphenyl)propanoic acid

Cat. No.: B1609454
CAS No.: 22442-47-3
M. Wt: 194.23 g/mol
InChI Key: ZATPJYSLVGVGGY-UHFFFAOYSA-N
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Description

3-(4-Methoxy-3-methylphenyl)propanoic acid (CAS 22442-47-3) is a high-purity organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . This compound is primarily used in the synthesis of pharmaceutical intermediates, particularly in the development of anti-inflammatory and analgesic drugs . Its molecular structure, which features a carboxylic acid group alongside an aromatic ring with methoxy and methyl substituents, makes it a valuable building block in organic synthesis . The carboxylic acid group allows for straightforward derivatization into various esters, amides, or salts, facilitating the creation of diverse compound libraries for drug discovery and optimization . The aromatic system, modified with both electron-donating and lipophilic substituents, can enhance the molecule's bioavailability, a critical factor in medicinal chemistry for improving drug absorption and distribution . Beyond pharmaceutical applications, this propanoic acid derivative is also employed in the development of fragrances and flavoring agents, leveraging its phenolic ether characteristics . The compound is typically supplied as a solid and should be stored at room temperature in a sealed, dry environment . This product is intended for research purposes and is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O3 B1609454 3-(4-Methoxy-3-methylphenyl)propanoic acid CAS No. 22442-47-3

Properties

IUPAC Name

3-(4-methoxy-3-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8-7-9(4-6-11(12)13)3-5-10(8)14-2/h3,5,7H,4,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATPJYSLVGVGGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50412290
Record name 3-(4-methoxy-3-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50412290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22442-47-3
Record name 3-(4-methoxy-3-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50412290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-METHOXY-3-METHYLPHENYL)PROPIONIC ACID
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Synthetic Methodologies for 3 4 Methoxy 3 Methylphenyl Propanoic Acid

Established Synthetic Pathways to the Core Structure

The construction of the 3-(4-methoxy-3-methylphenyl)propanoic acid backbone typically relies on a two-stage approach: the formation of a carbon-carbon bond to the aromatic ring, followed by modification of the newly introduced side chain.

Friedel-Crafts Acylation Strategies in Precursor Synthesis

A cornerstone of aromatic ketone synthesis, the Friedel-Crafts acylation, serves as a primary method for introducing the three-carbon side chain precursor onto the 2-methoxytoluene core. ntu.edu.tw This electrophilic aromatic substitution reaction involves the acylation of the electron-rich aromatic ring.

A common approach involves the reaction of 2-methoxytoluene with an acylating agent such as succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This reaction forms 3-(4-methoxy-3-methylbenzoyl)propanoic acid, a key keto-acid intermediate. The regioselectivity of this reaction is directed by the activating methoxy (B1213986) group and the weakly activating methyl group, favoring substitution at the position para to the methoxy group.

ReactantsCatalystProductReference
2-Methoxytoluene, Succinic AnhydrideAlCl₃3-(4-Methoxy-3-methylbenzoyl)propanoic acidInferred from standard Friedel-Crafts procedures

Alternatively, acylation with propionyl chloride or anhydride can yield a propiophenone (B1677668) intermediate, which can then be further elaborated to the target propanoic acid. youtube.com

Reductive Approaches for Propanoic Acid Moiety Formation

Once the keto-acid or a related unsaturated precursor is obtained, the subsequent step involves the reduction of the carbonyl group or a carbon-carbon double bond to form the final propanoic acid. Several classical and modern reduction methods are applicable.

Clemmensen and Wolff-Kishner Reductions:

For the reduction of the ketone in 3-(4-methoxy-3-methylbenzoyl)propanoic acid, the Clemmensen and Wolff-Kishner reductions are well-established methods.

Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl) and is particularly effective for reducing aryl ketones. thieme-connect.com The acidic conditions, however, may not be suitable for substrates with acid-sensitive functional groups.

Wolff-Kishner Reduction: This reaction utilizes hydrazine (B178648) (N₂H₄) and a strong base, such as potassium hydroxide (B78521) (KOH), at elevated temperatures. acs.org It is a suitable alternative for substrates that are unstable in acidic media. organic-chemistry.org

Starting MaterialReduction MethodReagentsProduct
3-(4-Methoxy-3-methylbenzoyl)propanoic acidClemmensen ReductionZn(Hg), HClThis compound
3-(4-Methoxy-3-methylbenzoyl)propanoic acidWolff-Kishner ReductionN₂H₄, KOHThis compound

Catalytic Hydrogenation:

An alternative pathway involves the synthesis of an unsaturated precursor, such as 3-(4-methoxy-3-methylphenyl)propenoic acid (a cinnamic acid derivative). This intermediate can be prepared via a Perkin or Knoevenagel condensation of 4-methoxy-3-methylbenzaldehyde (B1345598) with acetic anhydride or malonic acid, respectively. Subsequent catalytic hydrogenation of the carbon-carbon double bond readily affords the target propanoic acid. Common catalysts for this transformation include palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. rsc.org

Stereoselective Synthesis of Chiral Analogs

The development of stereoselective methods to produce enantiomerically pure analogs of 3-arylpropanoic acids is of significant interest due to the often differing biological activities of enantiomers. While specific methods for the asymmetric synthesis of this compound are not extensively reported, strategies developed for related structures can be applied.

One prominent approach is the asymmetric transfer hydrogenation of a prochiral precursor, such as a chalcone (B49325) derivative. acs.orgorganic-chemistry.orgnih.gov For instance, a chalcone derived from 4-methoxy-3-methylacetophenone and a suitable aldehyde could be subjected to catalytic asymmetric transfer hydrogenation. This method often employs chiral catalysts, such as those derived from BINOL-phosphoric acids or Ru(II) complexes, to achieve high enantioselectivity in the reduction of the carbon-carbon double bond. acs.orgacs.org

PrecursorCatalyst SystemProductEnantioselectivity (ee)Reference
trans-Chalcone derivativeBINOL-derived boro-phosphate/BoraneChiral dihydrochalconeup to 94% acs.orgorganic-chemistry.org
Chalcone derivative(R,R)-Ru-Cat/HCO₂Na in H₂OChiral 1,3-diarylpropan-1-olup to 98:2 er nih.govacs.org

These chiral dihydrochalcones or the corresponding alcohols can then be converted to the desired chiral propanoic acid through further synthetic manipulations.

Green Chemistry Principles in Synthetic Route Design

Modern synthetic chemistry places increasing emphasis on the development of environmentally benign processes. The synthesis of this compound can be made greener by considering several principles of green chemistry.

Greener Friedel-Crafts Acylation:

Traditional Friedel-Crafts acylations often use stoichiometric amounts of corrosive and moisture-sensitive Lewis acids like AlCl₃, leading to significant waste. Greener alternatives are being actively explored. One such approach is the use of methanesulfonic anhydride (MSAA) as a metal- and halogen-free promoter for Friedel-Crafts acylations. organic-chemistry.org This method offers high efficiency and produces minimal waste. Another approach involves the use of solid acid catalysts like zeolites, which are reusable and can be easily separated from the reaction mixture. ntu.edu.twbas.bg

Environmentally Friendly Reductions:

The classical Clemmensen and Wolff-Kishner reductions, while effective, often require harsh conditions and produce significant waste. Catalytic transfer hydrogenation represents a greener alternative, often utilizing safer hydrogen donors like formic acid or isopropanol (B130326) in place of high-pressure hydrogen gas. thieme-connect.com Recently, FeCl₃-catalyzed reductions of ketones to alkanes using polymethylhydrosiloxane (B1170920) (PMHS) have been reported as a more environmentally friendly and cost-effective method. organic-chemistry.org The use of zinc powder in an aqueous alkaline solution also presents a convenient and benign method for reducing aryl ketones. researchgate.net

Reaction StepConventional MethodGreener AlternativeAdvantages of Greener Method
Friedel-Crafts AcylationAlCl₃ (stoichiometric)Methanesulfonic anhydride, ZeolitesMetal-free, recyclable catalyst, reduced waste
Ketone ReductionZn(Hg)/HCl (Clemmensen), N₂H₄/KOH (Wolff-Kishner)Catalytic transfer hydrogenation, FeCl₃/PMHS, Zn/aq. NaOHMilder conditions, safer reagents, less waste

Analogous Synthetic Routes from Related Chemical Structures

The synthesis of various substituted phenylpropanoic acids has been widely reported, and these methodologies can be adapted for the preparation of this compound.

For example, the synthesis of 3-aryl-2-hydroxy propanoic acid derivatives has been achieved through the regioselective ring-opening of epoxides with Grignard reagents, followed by oxidation. researchgate.net Another approach involves the synthesis of β,β-diphenyl propionic acid amides, which were evaluated for their anti-inflammatory activity. nih.gov Furthermore, the synthesis of 3-arylpropanoic acids as selective agonists has been explored by introducing various substituents to the propionic acid chain and the phenyl ring. nih.gov These studies provide a rich source of synthetic strategies that can be applied to the target molecule, potentially leading to novel analogs with interesting properties.

Derivatization and Structural Modification of 3 4 Methoxy 3 Methylphenyl Propanoic Acid

Synthesis of Functionalized Derivatives for Biological Evaluation

The carboxylic acid moiety of 3-(4-Methoxy-3-methylphenyl)propanoic acid is a prime site for chemical modification, allowing for the synthesis of a diverse range of functionalized derivatives. Standard organic chemistry transformations can be employed to create esters, amides, and hydrazides, each with unique properties that can be valuable for biological evaluation.

Esterification of the carboxylic acid can be achieved by reacting it with various alcohols in the presence of an acid catalyst. This modification can enhance the lipophilicity of the compound, which may influence its cell membrane permeability. Amide derivatives can be synthesized by coupling the carboxylic acid with a wide array of primary and secondary amines using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). rsc.orgnih.gov These amide derivatives can introduce new hydrogen bonding capabilities and alter the molecule's solubility.

Furthermore, the synthesis of hydrazides from the parent carboxylic acid opens up another avenue for creating diverse derivatives. This can be accomplished by reacting the corresponding ester with hydrazine (B178648) hydrate (B1144303) or by direct condensation of the carboxylic acid with hydrazine. osti.govresearchgate.netacs.orgresearchgate.netacs.org These hydrazides can then serve as intermediates for the synthesis of more complex heterocyclic structures.

Table 1: Potential Functionalized Derivatives of this compound

Derivative Type General Structure Potential R-Group for Synthesis Synthetic Method
Ester R-O-C(=O)-CH₂CH₂-Ar Methyl, Ethyl, Benzyl Fischer-Speier esterification
Amide R-NH-C(=O)-CH₂CH₂-Ar Morpholine, Piperidine, Benzylamine Amide coupling (e.g., using EDC) rsc.orgnih.gov
Hydrazide H₂N-NH-C(=O)-CH₂CH₂-Ar - Reaction with hydrazine hydrate osti.govresearchgate.netacs.orgresearchgate.netacs.org

Ar represents the 4-Methoxy-3-methylphenyl group.

Rational Design of Analogs for Targeted Research

The rational design of analogs of this compound involves strategic modifications to its structure to investigate and potentially enhance specific biological activities. This can include alterations to the phenyl ring, the propanoic acid side chain, or the methoxy (B1213986) and methyl substituents.

Modifications to the aromatic ring substituents can also be explored. The methoxy and methyl groups play a significant role in the molecule's electronic and steric properties, which can influence its binding to biological targets. youtube.comnih.govtandfonline.comdrughunter.com Replacing the methyl group with other alkyl groups or halogens, or altering the position of the methoxy group, can lead to analogs with different biological profiles. For example, replacing a methoxy group with a trifluoromethoxy group can enhance metabolic stability and lipophilicity. mdpi.com

Table 2: Potential Analogs of this compound Based on Rational Design

Analog Type Proposed Modification Rationale for Design
Carboxylic Acid Bioisostere Replacement of -COOH with a tetrazole ring To potentially improve metabolic stability while maintaining acidic character. nih.govnih.govhyphadiscovery.comdrughunter.comcambridgemedchemconsulting.com
Aromatic Ring Analog Substitution of the methyl group with a chlorine atom To alter the electronic properties and lipophilicity of the phenyl ring.
Side Chain Modified Analog Introduction of a double bond in the propanoic acid chain (cinnamic acid derivative) To create a more rigid structure and explore different biological activities.

Development of Conjugates and Hybrid Molecules

The development of conjugates and hybrid molecules involves linking this compound to other molecules to create new chemical entities with potentially synergistic or dual functionalities. This approach, often referred to as pharmacophore hybridization, is a powerful strategy in drug discovery. nih.govnih.govresearchgate.net

The carboxylic acid handle of this compound is an ideal attachment point for creating such conjugates. It can be covalently linked to other bioactive molecules, such as known anticancer agents, anti-inflammatory compounds, or fluorescent dyes, through an ester or amide bond. This can result in a hybrid molecule that combines the properties of both parent compounds. For example, conjugating it to a fluorescent tag could enable its use as a molecular probe to study its distribution and localization within cells.

Table 3: Potential Conjugates and Hybrid Molecules of this compound

Conjugate/Hybrid Type Linked Moiety Potential Linkage Purpose of Hybridization
Fluorescent Probe Fluorescein or Rhodamine Amide To visualize the cellular uptake and distribution of the parent compound.
Bioactive Hybrid An anti-inflammatory drug (e.g., ibuprofen) Ester To potentially create a dual-action anti-inflammatory agent.
Peptide Conjugate A short peptide sequence Amide To enhance cellular uptake or target specific receptors.

Impact of Structural Modifications on Potential Research Applications

The structural modifications discussed—derivatization, analog design, and conjugation—can significantly impact the potential research applications of this compound. By systematically altering its chemical structure, researchers can explore its structure-activity relationships (SAR) and optimize it for various scientific investigations.

Functionalized derivatives, such as esters and amides, can serve as a library of compounds for screening in various biological assays. These studies can help identify derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties. For instance, converting the carboxylic acid to an ester can increase its ability to cross cell membranes, which is crucial for studying its effects on intracellular targets.

The rationally designed analogs allow for a deeper understanding of the molecular features required for a particular biological effect. By observing how specific structural changes affect its activity, researchers can build a pharmacophore model, which is a critical step in the design of more potent and selective compounds.

The development of conjugates and hybrid molecules expands the utility of this compound beyond its intrinsic properties. As a molecular probe, it can be used in cell imaging and target identification studies. As part of a hybrid therapeutic, it could contribute to a multi-target approach for treating complex diseases.

Biological and Pharmacological Investigations

Exploration of Potential Bioactivities of 3-(4-Methoxy-3-methylphenyl)propanoic acid

As of the latest available scientific literature, there are no specific studies published that investigate the biological or pharmacological activities of the compound this compound. Research has instead focused on structurally similar phenylpropanoic acids, which provide insights into the potential properties of this class of compounds.

Insights from Biological Activities of Structurally Related Phenylpropanoic Acids

The biological activities of compounds structurally related to this compound have been the subject of various scientific investigations. These related molecules, which share the core phenylpropanoic acid structure, are often metabolites of dietary polyphenols. Research into these compounds has revealed a range of potential pharmacological effects.

Phenylpropanoic acids and their derivatives, known as phenylpropanoids, have been widely investigated for their anti-inflammatory properties. nih.gov These compounds are synthesized by plants as a defense mechanism and are found in many essential oils. nih.gov Studies have shown that their anti-inflammatory action can be attributed to the modulation of several signaling pathways and inflammatory mediators.

For instance, certain phenolic acids have demonstrated the ability to reduce pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). mdpi.com The mechanism often involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a crucial regulator of inflammatory gene transcription. nih.govnih.gov Caffeic acid phenethyl ester (CAPE), a compound found in propolis, has been shown to suppress the activation of NF-κB in primary human CD4+ T cells. nih.gov Similarly, derivatives of cinnamic acid have been found to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production and NF-κB transcriptional activity in cell-based assays. nih.gov The anti-inflammatory effects of some phenylpropanoids are also linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the production of prostaglandins, mediators of inflammation. nih.gov

The antioxidant capacity of phenylpropanoic acids is a well-documented area of research. These compounds, particularly hydroxycinnamic acids like ferulic acid and caffeic acid, are recognized for their ability to scavenge harmful reactive oxygen species (ROS). nih.govnih.gov The presence of hydroxyl groups on the phenyl ring is crucial for their antioxidant activity. nih.gov

The primary mechanism for their antioxidant effect is the donation of a hydrogen atom from a phenolic hydroxyl group to neutralize free radicals, thereby preventing oxidative damage to cellular components like lipids and proteins. nih.gov Beyond direct radical scavenging, some phenylpropanoic acids can modulate endogenous antioxidant defense systems. This is achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. researchgate.netmdpi.com Nrf2 is a transcription factor that controls the expression of a suite of antioxidant and detoxification genes. nih.gov Activation of the Nrf2 pathway by certain phytochemicals can enhance the cellular capacity to counteract oxidative stress. researchgate.net For example, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), a gut microbiota metabolite of dietary polyphenols, has been noted for its antioxidant effects. mdpi.com

Several phenylpropanoic acid derivatives have been studied for their potential role in combating obesity. The research in this area often focuses on the regulation of lipid metabolism and adipogenesis. Cinnamic acid, for example, was shown in a study on high-fat diet-induced obese rats to significantly reduce body weight and improve the lipid profile. nih.gov These effects were partly attributed to a reduction in serum leptin levels and the inhibition of pancreatic lipase (B570770) activity. nih.gov

A prominent metabolite studied for its anti-obesity effects is 3-(4-hydroxy-3-methoxyphenyl)propanoic acid (HMPA). researchgate.net In animal models of high-fat diet-induced obesity, HMPA has been shown to improve hepatic lipid metabolism and reduce hepatic steatosis (fatty liver). mdpi.comnih.gov Mechanistic studies suggest that these effects are mediated through the activation of G-protein coupled receptor 41 (GPR41), which in turn stimulates pathways involved in lipid breakdown. mdpi.comnih.gov Furthermore, some phenylpropanoic acids have been developed as agonists for G-protein coupled receptor 120 (GPR120), another receptor involved in metabolic regulation and a target for type 2 diabetes. nih.gov

Recent research has uncovered the potential of certain phenylpropanoic acids to influence muscle health and function. A 2024 study investigated the effects of 3-(4-hydroxy-3-methoxyphenyl)propanoic acid (HMPA) on muscle strength and exercise capacity in mice. The findings revealed that HMPA administration significantly enhanced both absolute and relative grip strength. mdpi.com It was also found to decrease plasma levels of blood urea (B33335) nitrogen after exercise, suggesting an inhibitory effect on protein catabolism. mdpi.commdpi.com Furthermore, low-dose HMPA was observed to increase the expression of Myf5, a myogenic regulatory factor, indicating a potential role in promoting muscle development. mdpi.com

In a separate line of research, another related compound, 3-phenylpropionic acid (3-PPA), a metabolite produced by gut microbiota, was found to promote myotube hypertrophy both in vitro and in vivo. nih.govnih.gov Mechanistic investigations suggested that 3-PPA inhibited protein degradation and promoted protein acetylation in muscle cells. nih.govnih.gov This was linked to a reduction in NAD+ synthesis and subsequent suppression of the SIRT1/3 and Foxo3 pathways, which are involved in muscle protein breakdown. nih.gov

In Vitro Mechanistic Studies relevant to the Compound Class

In vitro studies have been crucial in elucidating the molecular mechanisms through which phenylpropanoic acids exert their biological effects. These studies have identified several key cellular signaling pathways that are modulated by this class of compounds.

NF-κB Pathway Inhibition: The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. nih.gov In a resting state, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. nih.gov Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the release of NF-κB, which then moves to the nucleus to activate the transcription of inflammatory genes. youtube.com In vitro research has shown that certain phenylpropanoids, such as caffeic acid phenethyl ester (CAPE), can inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, thereby blocking NF-κB activation. nih.gov

Nrf2 Pathway Activation: The Keap1-Nrf2 pathway is the primary regulator of the cellular antioxidant response. nih.gov Under normal conditions, Kelch-like ECH-associated protein 1 (Keap1) targets Nrf2 for degradation. frontiersin.org In the presence of oxidative or electrophilic stress, or upon interaction with certain phytochemicals, Keap1 is modified, allowing Nrf2 to accumulate, translocate to the nucleus, and activate the Antioxidant Response Element (ARE). researchgate.netfrontiersin.org This leads to the production of numerous protective enzymes. mdpi.com In vitro models have demonstrated that various phenolic compounds can activate this protective pathway. researchgate.net

G-Protein Coupled Receptor (GPCR) Agonism: GPCRs are a vast family of cell surface receptors that translate extracellular signals into intracellular responses. nih.govwikipedia.org They are involved in a multitude of physiological processes, including metabolism. mdpi.com Research has identified specific GPCRs, such as GPR120 (also known as FFAR4), as receptors for fatty acids and their derivatives. nih.gov Novel synthetic phenylpropanoic acids have been designed to act as potent agonists for GPR120, demonstrating anti-diabetic activity in rodent models. nih.gov Activation of GPR41 by the metabolite HMPA is another example of how this compound class can interact with GPCRs to regulate metabolic processes like hepatic lipid metabolism. mdpi.comnih.gov

Table 1: Summary of Research Findings for Structurally Related Phenylpropanoic Acids

Compound/Class Bioactivity Investigated Key Findings Model System Citations
Phenylpropanoids Anti-inflammatory Inhibit pro-inflammatory cytokines (TNF-α, IL-6) and pathways (NF-κB, COX). Cell Culture nih.govmdpi.com
Caffeic acid phenethyl ester (CAPE) Anti-inflammatory Suppresses NF-κB activation in human T cells. Human Primary Cells nih.gov
Hydroxycinnamic acids (e.g., Ferulic, Caffeic) Antioxidant Act as effective scavengers of free radicals; protect LDL from oxidation. In Vitro Chemical Assays, LDL Oxidation Assay nih.gov
Phenolic Acids Antioxidant Activate the Nrf2 signaling pathway to boost endogenous antioxidant defenses. Cell Culture researchgate.netmdpi.com
Cinnamic Acid Anti-obesity Reduced body weight and serum leptin; inhibited pancreatic lipase. Rat (High-Fat Diet) nih.gov
3-(4-hydroxy-3-methoxyphenyl)propanoic acid (HMPA) Anti-obesity Improves hepatic lipid metabolism via GPR41 activation. Mouse (High-Fat Diet) mdpi.comnih.gov
3-(4-hydroxy-3-methoxyphenyl)propanoic acid (HMPA) Muscle Function Enhanced grip strength; increased expression of myogenic factor Myf5. Mouse mdpi.com
3-phenylpropionic acid (3-PPA) Muscle Function Promotes myotube hypertrophy; inhibits protein degradation pathways (Foxo3/NAD+). Mouse, Cell Culture nih.govnih.gov

In Vivo Efficacy Studies of Related Phenylpropanoic Acid Derivatives

While direct in vivo efficacy studies on this compound are not extensively documented in publicly available research, a significant body of evidence from studies on structurally similar phenylpropanoic acid derivatives provides valuable insights into their potential pharmacological activities. These investigations in animal models highlight the diverse therapeutic effects of this class of compounds, ranging from metabolic regulation to anti-inflammatory and muscle function enhancement.

Research into substituted phenylpropanoic acids has demonstrated their potential as multitarget ligands for metabolic diseases. nih.gov In a study focused on developing compounds with antidiabetic properties, a series of substituted phenylpropanoic acid derivatives were synthesized and evaluated for their ability to lower blood glucose levels in diabetic mice. nih.gov One particular phenylpropanoic acid derivative, referred to as compound 6, showed a statistically significant amelioration of the hyperglycemic peak in a type 2 diabetes mouse model. nih.gov This effect is attributed to a polypharmacological mechanism involving the stimulation of multiple receptors, including PPARα, PPARγ, and GPR40, as well as the inhibition of enzymes like aldose reductase (AR) and protein tyrosine phosphatase 1B (PTP-1B). nih.gov The structure of these active compounds typically includes an acidic moiety, an aromatic ring, a bulky hydrophobic group, and a flexible linker, all of which are present in the core structure of this compound. nih.gov

A closely related compound, 3-(4-hydroxy-3-methoxyphenyl)propanoic acid (HMPA), also known as dihydroferulic acid, has been the subject of several in vivo studies, revealing its beneficial metabolic effects. researchgate.netnih.gov HMPA is a metabolite produced by the gut microbiota from the conversion of dietary polyphenols like 4-hydroxy-3-methoxycinnamic acid (ferulic acid). mdpi.comnih.gov In animal models, HMPA has demonstrated antidiabetic properties, anti-obesity effects, and improvements in hepatic steatosis. researchgate.netnih.gov These effects are partly mediated through the activation of the GPR41 receptor, which plays a role in lipid catabolism. researchgate.netnih.gov

Further investigations into HMPA's effects on muscle function showed that oral administration to mice for 14 days resulted in a significant enhancement of both absolute and relative grip strength. nih.govresearchgate.net Additionally, low-dose HMPA was found to decrease plasma levels of blood urea nitrogen after exhaustive exercise, suggesting it may inhibit protein catabolism. nih.govresearchgate.net The study also noted an increase in Myf5 expression in sedentary mice treated with low-dose HMPA, indicating a potential role in promoting muscle development. nih.gov

The anti-inflammatory potential of phenylpropanoic acid derivatives has also been explored. For instance, conformational analysis of α-phenylpropionic acids has suggested a link between the dihedral angle of the propionic acid residue and anti-inflammatory activity. nih.gov Other studies on various phytochemicals with structures related to phenylpropanoic acid, such as p-coumaric acid, have shown anti-inflammatory effects in animal models of rheumatoid arthritis by reducing pro-inflammatory cytokines like TNF-α. mdpi.com The general anti-inflammatory properties of phytochemicals are often attributed to their ability to modulate key signaling pathways involved in inflammation. mdpi.comnih.gov

The following table summarizes the key findings from in vivo studies on a representative related phenylpropanoic acid derivative, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA).

Compound Animal Model Key Findings Reference
3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA)High-fat diet-fed C57BL/6J miceImproved hepatic lipid metabolism, reduced hepatic triglyceride content. researchgate.net
3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA)Mice (oral administration)Significantly enhanced absolute and relative grip strength; decreased plasma blood urea nitrogen after exercise; increased Myf5 expression, suggesting promotion of muscle development. nih.govresearchgate.net

Metabolic Pathways and Biotransformation

Investigation of the Metabolic Fate of 3-(4-Methoxy-3-methylphenyl)propanoic acid

Specific metabolic studies detailing the complete pathway for this compound are not extensively documented in current scientific literature. However, based on its chemical structure—a substituted phenyl ring attached to a propanoic acid chain—its metabolic fate can be predicted by examining the biotransformation of analogous compounds. The key functional groups for metabolic activity are the carboxylic acid moiety, the aromatic ring, the methoxy (B1213986) group, and the methyl group. It is anticipated that the compound would undergo Phase I reactions (such as hydroxylation or O-demethylation) and Phase II conjugation reactions (such as glucuronidation and sulfation) typical for this class of molecules.

Microbial Biotransformation of Related Phenylpropanoic Acid Derivatives

Gut microbiota play a significant role in the initial metabolism of many dietary compounds, including phenylpropanoids. Phenylpropanoic acids can be generated by gut bacteria from dietary precursors like the amino acid L-phenylalanine. nih.gov For instance, certain anaerobic gut bacteria can convert L-phenylalanine to trans-cinnamic acid, which is then further reduced to 3-phenylpropanoic acid. nih.gov

Studies on Escherichia coli have shown that it can utilize several aromatic acids as its sole carbon source. nih.gov The catabolic pathway in E. coli for 3-phenylpropanoic acid involves hydroxylation of the aromatic ring to form 3-(2,3-dihydroxyphenyl)propionic acid, which then undergoes ring cleavage to yield products like succinate, pyruvate, and acetaldehyde (B116499) that can enter central metabolism. nih.gov Bacterial consortia isolated from wastewater treatment plants have also demonstrated the ability to mineralize 3-phenylpropanoic acid, often using a pathway that proceeds via cinnamic acid. mdpi.com This highlights the diverse capacity of microbial populations to degrade and transform phenylpropanoic acid structures.

Mammalian Metabolism and Enzymatic Pathways for Related Compounds

Once absorbed, or having been produced by the gut microbiota, phenylpropanoic acids and their derivatives undergo extensive mammalian metabolism, primarily in the liver. These processes generally aim to increase the water solubility of the compounds to facilitate their excretion. nih.govwikipedia.org The metabolism of these compounds is often a combination of Phase I and Phase II enzymatic reactions. nih.gov For example, 3-phenylpropanoic acid (PPA) absorbed by the host can undergo β-oxidation, similar to fatty acids, with hippuric acid being a final product. nih.gov

A structurally similar compound, 3-(4-hydroxy-3-methoxyphenyl)propanoic acid (HMPA), which is a major metabolite of dietary polyphenols, is rapidly metabolized after oral administration in rats. researchgate.netelsevierpure.com It is quickly converted into sulfated and glucuronidated conjugates. researchgate.netelsevierpure.com

Glucuronidation and sulfation are principal Phase II conjugation pathways for phenolic compounds and carboxylic acids. wikipedia.orgmdpi.com These reactions attach glucuronic acid or a sulfonate group, respectively, to the molecule, significantly increasing its hydrophilicity. wikipedia.org

Glucuronidation: This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a substrate. wikipedia.orgrsc.org Carboxylic acids like phenylpropanoic acids can form acyl glucuronides. nih.gov This pathway is a major route for the metabolism of many drugs containing a carboxylic acid moiety, such as ibuprofen (B1674241). rsc.org For phenolic derivatives, glucuronidation can occur at the hydroxyl groups on the aromatic ring.

Sulfation: This process is mediated by sulfotransferases (SULTs), which transfer a sulfonate group from the donor 3′-phosphoadenosine-5′-phosphosulfate (PAPS). mdpi.com Phenolic acids are known to undergo sulfation to form sulfate (B86663) conjugates. mdpi.com The sulfation of various hydroxyphenylpropionic acids has been demonstrated both chemoenzymatically and through chemical synthesis, yielding stable sulfated metabolites that can be used as analytical standards. mdpi.comresearchgate.net For instance, 3-(4-hydroxyphenyl)propionic acid can be sulfated to produce 3-(4-hydroxyphenyl)propionic acid 4′-O-sulfate. researchgate.net

The table below summarizes pharmacokinetic data for the related compound HMPA and its conjugates in rats, illustrating the rapid nature of these conjugation reactions.

MetaboliteCmax (nmol/mL)Tmax (min)
HMPA2.6 ± 0.415
Sulfated HMPA3.6 ± 0.915
Glucuronidated HMPA0.55 ± 0.0915
Data from a study in Sprague-Dawley rats after oral administration of 10 mg/kg HMPA. researchgate.net

Characterization of Predicted Metabolites

For this compound, several metabolites can be predicted based on established metabolic pathways for similar structures.

Acyl Glucuronide: The primary metabolite is likely to be the 1-β-O-acyl glucuronide, formed by the conjugation of glucuronic acid to the carboxylic acid group. This is a common fate for xenobiotic carboxylic acids. nih.gov

O-Demethylation: The 4-methoxy group on the phenyl ring is a target for Phase I metabolism, specifically O-demethylation, which would yield 3-(4-hydroxy-3-methylphenyl)propanoic acid. This newly formed hydroxyl group would then be a prime site for subsequent Phase II sulfation or glucuronidation.

Hydroxylation: The methyl group on the aromatic ring or the ring itself could undergo hydroxylation, catalyzed by cytochrome P450 enzymes.

Sulfate Conjugates: Following O-demethylation, the resulting phenolic metabolite can be readily sulfated. A predicted metabolite for a similar compound, 3-(3-hydroxy-4-methoxyphenyl)propanoic acid, is 3-[4-methoxy-3-(sulfooxy)phenyl]propanoic acid, formed by the action of sulfotransferase enzymes. hmdb.ca

The table below outlines the likely metabolic reactions for this compound.

Metabolic ReactionEnzyme FamilyPotential Metabolite
Acyl GlucuronidationUDP-glucuronosyltransferases (UGTs)This compound glucuronide
O-DemethylationCytochrome P450 (CYP)3-(4-Hydroxy-3-methylphenyl)propanoic acid
Aromatic HydroxylationCytochrome P450 (CYP)Hydroxylated derivatives
Sulfation (post-demethylation)Sulfotransferases (SULTs)3-(4-Hydroxy-3-methylphenyl)propanoic acid sulfate

Excretion Pathways of Phenylpropanoic Acids and their Metabolites

The primary purpose of the metabolic transformations described above is to facilitate the elimination of the compound from the body. The resulting glucuronide and sulfate conjugates are significantly more water-soluble than the parent compound. wikipedia.org This increased polarity allows for efficient excretion via the kidneys into the urine. fda.gov

Studies on the drug carbidopa, which is metabolized to α-methyl-3-methoxy-4-hydroxyphenylpropionic acid and α-methyl-3,4-dihydroxy-phenylpropionic acid, show that these metabolites are primarily eliminated in the urine, either unchanged or as glucuronide conjugates. fda.gov Similarly, after oral administration of HMPA to rats, the compound and its conjugates were detected in various organs and are expected to be excreted renally. elsevierpure.com A portion of metabolites may also be transported into the bile and subsequently eliminated through the feces. wikipedia.org The presence of gut microbial metabolites of phenylpropanoids and their host-generated conjugates in blood and urine underscores the importance of these excretion pathways. univr.it

Structure Activity Relationship Sar Elucidation

Correlative Analysis of Substituent Effects on Biological Responses

The biological activity of phenylpropanoic acid derivatives is intricately linked to the nature and position of substituents on the aromatic ring and the propanoic acid side chain. While direct and extensive SAR studies on 3-(4-Methoxy-3-methylphenyl)propanoic acid are not widely published, a correlative analysis can be inferred from research on analogous compounds.

Modifications to the propanoic acid chain can also significantly impact biological activity. For instance, the introduction of a hydroxyl group at the α- or β-position can create new hydrogen bonding opportunities with a receptor, potentially enhancing binding affinity. The carboxylic acid function itself is a critical pharmacophoric element, often involved in key ionic interactions with biological targets. Derivatization of this carboxylate function has been shown to enhance the anti-inflammatory activity and reduce the ulcerogenic effects of some nonsteroidal anti-inflammatory drugs (NSAIDs) with a phenylpropanoic acid core.

An illustrative data table, based on general SAR principles observed in related phenylpropanoic acid series, is presented below to hypothesize the effect of various substitutions on a hypothetical biological response.

AnalogR1 (Position 3)R2 (Position 4)R3 (Side Chain)Hypothetical Biological Activity (IC50, µM)Rationale for Activity Change
Parent Compound-CH3-OCH3-COOH10Baseline activity.
Analog 1-H-OCH3-COOH25Removal of the methyl group may reduce hydrophobic interactions.
Analog 2-CH3-OH-COOH5Hydroxyl group can act as a hydrogen bond donor, potentially increasing affinity.
Analog 3-Cl-OCH3-COOH15Introduction of an electron-withdrawing group alters electronic profile.
Analog 4-CH3-OCH3-COOCH350Esterification of the carboxylic acid removes a key ionic interaction point.
Analog 5-CH3-OCH3-CONH230Amidation of the carboxylic acid changes the hydrogen bonding and ionic character.

Rational Design Principles for Optimizing this compound Analogs

The rational design of analogs of this compound is guided by established medicinal chemistry principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. A key strategy involves the systematic modification of the core structure to probe interactions with a biological target.

Substituent Scanning: A systematic exploration of different substituents on the phenyl ring can reveal key regions for interaction. Varying the size, lipophilicity, and electronic nature of the substituents at the 3 and 4 positions can lead to the discovery of more potent analogs. For example, replacing the methyl group with larger alkyl groups or halogens could probe the size of a hydrophobic pocket in the target's binding site.

Conformational Constraint: The flexibility of the propanoic acid side chain can be reduced to lock the molecule into a more bioactive conformation. This can be achieved by introducing cyclic structures or double bonds into the side chain. Such rigidification can lead to a significant increase in potency and selectivity by reducing the entropic penalty upon binding.

Computational Modeling and Predictive SAR Approaches

In the absence of extensive empirical data, computational modeling provides a powerful tool for predicting the SAR of this compound analogs. Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this approach.

QSAR Modeling: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound analogs, a QSAR model could be developed by calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and correlating them with a measured biological response. Such models can then be used to predict the activity of novel, yet-to-be-synthesized analogs, thereby prioritizing synthetic efforts.

Molecular Docking: If the three-dimensional structure of the biological target is known, molecular docking simulations can be employed to predict the binding mode and affinity of this compound and its analogs. These simulations can provide valuable insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding. This information can then be used to rationally design new analogs with improved binding characteristics. For example, docking studies could reveal an unoccupied pocket in the binding site that could be filled by adding a substituent to the phenyl ring, thus enhancing potency.

Comparative Structural Analyses with Bioactive Phenylpropanoic Acids

The phenylpropanoic acid motif is present in a wide range of biologically active compounds, including the well-known NSAIDs ibuprofen (B1674241) and naproxen (B1676952). A comparative structural analysis of this compound with these established drugs can provide valuable insights into the structural requirements for specific biological activities.

While ibuprofen and naproxen are 2-arylpropionic acids, the subject compound is a 3-arylpropanoic acid, leading to a different spatial arrangement of the aromatic ring relative to the carboxylic acid. This difference in structure will fundamentally alter how the molecule fits into and interacts with a biological target.

Furthermore, the substitution pattern on the phenyl ring of this compound is distinct from that of many bioactive phenylpropanoic acids. For example, in a series of potent and selective agonists of the sphingosine-1-phosphate receptor-1 (S1P1), modifications to the 3-arylpropionic acid scaffold were crucial for enhancing their pharmacokinetic properties. researchgate.net Similarly, in the design of inhibitors for aminopeptidase (B13392206) N, the introduction of amino and hydroxyl groups to the 3-phenylpropanoic acid core was found to be critical for potent inhibitory activity. nih.gov

By comparing the structural features of this compound with these and other bioactive phenylpropanoic acids, it is possible to hypothesize about its potential biological targets and to design modifications that could steer its activity towards a desired profile.

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Separation and Quantification in Complex Matrices

Chromatographic methods are fundamental for isolating "3-(4-Methoxy-3-methylphenyl)propanoic acid" from complex mixtures and for its precise quantification. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) typically depends on the compound's volatility and the nature of the sample matrix.

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like "this compound". Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. For the separation of propanoic acid derivatives, the mobile phase often consists of a mixture of acetonitrile (B52724) and water, with an acidic modifier like phosphoric acid or trifluoroacetic acid to ensure the carboxylic acid group remains protonated, leading to better peak shape and retention. nih.govpensoft.net For instance, a method developed for a similar compound, 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid, utilized a C18 column with a mobile phase of acetonitrile and phosphate (B84403) buffer at pH 3. pensoft.net Another approach for analyzing 3-[4-(2-methylpropyl)phenyl]propanoic acid employed a zirconia-based stationary phase with a mobile phase of acetonitrile and phosphate buffer (pH 3.5). nih.gov

Detection is commonly achieved using a UV/VIS detector, with the wavelength set to an absorbance maximum for the compound, often in the range of 210-280 nm. nih.govnih.govcnrs.fr For enhanced sensitivity, especially at trace levels, fluorescence detection can be employed if the molecule is naturally fluorescent or can be derivatized with a fluorescent tag. nih.gov The developed HPLC methods can be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, and robustness to ensure reliable quantification. pensoft.net

A representative set of HPLC conditions that could be adapted for the analysis of "this compound" is presented in Table 1.

Table 1: Illustrative HPLC Parameters for Propanoic Acid Derivatives

Parameter Condition
Column Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v)
Flow Rate 1.0 mL/min
Detection UV at 225 nm
Column Temperature 30 °C

This table is a composite example based on methods for similar compounds. pensoft.net

Due to the low volatility of carboxylic acids, direct analysis of "this compound" by Gas Chromatography (GC) is challenging. Therefore, a derivatization step is essential to convert the polar carboxylic acid group into a more volatile ester or silyl (B83357) derivative. research-solution.comcolostate.edu This process not only improves volatility but also enhances thermal stability and chromatographic performance. researchgate.net

Common derivatization strategies for carboxylic acids include:

Esterification: This can be achieved using reagents like boron trifluoride (BF₃) in methanol (B129727) or (trimethylsilyl)diazomethane (TMSD). research-solution.comnih.gov The resulting methyl ester is significantly more volatile than the parent acid.

Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) esters, respectively. research-solution.comresearchgate.net

Once derivatized, the compound can be analyzed on a GC system, typically equipped with a non-polar capillary column (e.g., 5% phenyl/95% methylsiloxane). datapdf.com The separation is based on the boiling points and interactions of the derivatives with the stationary phase. The GC is often coupled with a Mass Spectrometer (GC-MS) for definitive identification and quantification.

Table 2: Common Derivatization Reagents for GC Analysis of Carboxylic Acids

Derivatization Method Reagent Resulting Derivative
Esterification Boron trifluoride in Methanol (BF₃/MeOH) Methyl Ester
Esterification (Trimethylsilyl)diazomethane (TMSD) Methyl Ester
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Trimethylsilyl (TMS) Ester

This table summarizes common derivatization approaches. research-solution.comnih.gov

Mass Spectrometry for Structural Elucidation and Trace Detection

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the structure of "this compound" through fragmentation analysis. When coupled with a chromatographic technique (GC-MS or LC-MS), it provides a highly sensitive and selective analytical method.

The electron ionization (EI) mass spectrum of a related compound, 3-(4-methoxyphenyl)propionic acid, shows characteristic fragmentation patterns. nist.gov For carboxylic acids in general, common fragmentation pathways include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). libretexts.org The fragmentation of "this compound" would be expected to follow similar patterns, with additional cleavages related to the substituted phenyl ring.

Computational tools can predict the mass-to-charge ratios (m/z) of various adducts of the molecule, which is useful for identification in high-resolution mass spectrometry. For "this compound" (C₁₁H₁₄O₃), the predicted monoisotopic mass is 194.0943 Da. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

Adduct Predicted m/z
[M+H]⁺ 195.10158
[M+Na]⁺ 217.08352
[M-H]⁻ 193.08702
[M+NH₄]⁺ 212.12812
[M+K]⁺ 233.05746

Data sourced from PubChemLite, predicted using CCSbase. uni.lu

Spectroscopic Techniques for Characterization in Academic Research

Spectroscopic techniques are indispensable for the structural characterization of "this compound".

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. For the closely related 3-(4-methoxyphenyl)propionic acid, the ¹H NMR spectrum shows distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the protons of the propanoic acid chain. chemicalbook.com For "this compound", additional signals corresponding to the methyl group on the phenyl ring would be expected. The chemical shift of the carboxylic acid proton is typically found far downfield (around 11-12 ppm). chemicalbook.comnagwa.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of a carboxylic acid is characterized by a broad O-H stretching band (typically around 2500-3300 cm⁻¹) and a sharp C=O (carbonyl) stretching band (around 1700 cm⁻¹). The IR spectrum of 3-(4-methoxyphenyl)propionic acid clearly shows these characteristic absorptions. nist.gov

Advanced Computational Chemistry Approaches for Predictive Analysis

Computational chemistry offers valuable insights into the properties and behavior of "this compound" at a molecular level. These methods can predict various parameters, complementing experimental data.

For instance, computational tools can calculate predicted Collision Cross Section (CCS) values for different adducts of the molecule. uni.lu The CCS is a measure of the ion's size and shape in the gas phase and is an important parameter in ion mobility-mass spectrometry. Additionally, properties such as the partition coefficient (XlogP), which indicates the lipophilicity of the molecule, can be predicted. uni.lu These predictive analyses can aid in method development for chromatographic separations and in understanding the compound's potential interactions in biological systems.

Table 4: List of Compounds Mentioned

Compound Name
This compound
3-(4-Methoxyphenyl)propionic acid
2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid
3-[4-(2-methylpropyl)phenyl]propanoic acid
Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate

Role in Interdisciplinary Academic Research

Application as Precursors in Pharmaceutical Research and Drug Discovery

3-(4-Methoxy-3-methylphenyl)propanoic acid holds potential as a precursor in the synthesis of more complex pharmaceutical agents. Its substituted phenylpropanoic acid scaffold is a common structural motif in various biologically active molecules. In drug discovery, researchers often utilize such structures as starting points for the development of novel therapeutic candidates. The carboxylic acid group provides a reactive handle for chemical modifications, such as amidation or esterification, allowing for the exploration of structure-activity relationships (SAR). While specific examples of blockbuster drugs derived directly from this compound are not prominently documented in publicly available literature, its structural elements suggest its utility in the synthesis of analogues for a range of biological targets. Medicinal chemists could employ this molecule to systematically probe the impact of the methoxy (B1213986) and methyl substituents on the phenyl ring on the potency and selectivity of a potential drug candidate.

Utilization as Intermediates in Specialty Chemical Synthesis

In the realm of specialty chemicals, this compound can serve as a valuable intermediate. The synthesis of fine chemicals, including certain polymers, resins, and electronic materials, often requires building blocks with specific functional groups and substitution patterns. The presence of the carboxylic acid, the aromatic ring, and the ether linkage in this compound offers multiple avenues for its incorporation into larger, more complex molecular architectures. For instance, the propanoic acid side chain can be modified to introduce different functionalities, while the aromatic ring can undergo further substitution reactions to tailor the electronic and physical properties of the final product. Its role as an intermediate lies in its ability to be transformed through one or more synthetic steps into a target molecule with desired characteristics for specialized applications.

Employed as Research Reagents in Organic Transformations

As a research reagent, this compound can be utilized in the exploration of new organic transformations and reaction methodologies. Organic chemists may use this compound as a model substrate to test the scope and limitations of novel catalytic systems or synthetic protocols. The interplay of the electron-donating methoxy group and the weakly activating methyl group on the aromatic ring can influence the reactivity of both the ring and the carboxylic acid function, providing insights into the mechanisms of various chemical reactions. For example, it could be used to study electrophilic aromatic substitution reactions, transformations of the carboxylic acid group, or reactions involving the benzylic position.

Development and Use of Reference Standards in Analytical Chemistry

A significant and well-documented application of this compound is its use as a reference standard in analytical chemistry. sigmaaldrich.com Certified reference materials are crucial for the accurate quantification and identification of chemical substances in various matrices. In this capacity, a highly purified and well-characterized sample of this compound serves as a benchmark for analytical methods such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS).

Laboratories involved in quality control, metabolic studies, or environmental analysis may use this compound to calibrate instrumentation, validate analytical methods, and ensure the reliability of their results. For instance, if this compound is identified as a metabolite of a drug or a component in a complex mixture, having a certified reference standard is essential for its unambiguous identification and accurate measurement. The availability of this compound as a certified reference material underscores its importance in ensuring the quality and comparability of analytical data across different laboratories. sigmaaldrich.com

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C11H14O3
IUPAC Name This compound
Availability Certified Reference Material sigmaaldrich.com
Application Pharmaceutical Analytical Impurity sigmaaldrich.com

Future Research Directions and Challenges

Elucidation of Novel Biological Targets for 3-(4-Methoxy-3-methylphenyl)propanoic acid and its Analogs

A primary challenge and opportunity lie in identifying the specific biological targets of this compound. Research on analogous compounds, such as 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid (HMPA), has revealed interactions with specific cellular receptors. For instance, HMPA has been identified as an agonist for G-protein coupled receptor 41 (GPR41), a receptor involved in metabolic regulation. researchgate.net This finding for a closely related molecule suggests a promising starting point for investigating the targets of this compound.

Future research should focus on screening this compound against a panel of receptors, enzymes, and other cellular components to uncover its primary and secondary targets. Techniques such as affinity chromatography, and target-based screening assays will be instrumental. Furthermore, identifying the targets of its structural analogs can provide valuable clues. For example, derivatives of 3-aminopropanoic acid are being explored for their interactions with oncogenic targets like SIRT2 and EGFR mdpi.comresearchgate.net, and other analogs are investigated for their antimicrobial properties by targeting microbial enzymes. researchgate.net

Table 1: Potential Biological Target Classes for Future Investigation

Target ClassRationale for InvestigationPotential Therapeutic Area
G-Protein Coupled Receptors (GPCRs)Analogs like HMPA have shown activity at GPR41. researchgate.netMetabolic Disorders
Nuclear ReceptorsPhenylpropanoic acids can influence gene expression related to metabolism.Metabolic Syndrome, Inflammation
Enzymes (e.g., Kinases, Proteases)Analogs have shown inhibitory activity against enzymes like SIRT2 and EGFR. mdpi.comresearchgate.netOncology
Ion ChannelsModulation of ion channels can affect various physiological processes.Neurological Disorders
TransportersInteraction with transporters can influence compound bioavailability and cellular function.Drug Delivery, Pharmacokinetics

Exploration of Undiscovered Bioactivities and Therapeutic Potentials

The structural similarity of this compound to other bioactive phenylpropanoic acids suggests a high probability of undiscovered biological activities. The analog HMPA, a metabolite of dietary polyphenols, has demonstrated a range of beneficial effects in preclinical studies, including anti-diabetic, anti-obesity, antioxidant, and neuroprotective properties. researchgate.netmdpi.comnih.govnih.gov These findings provide a strong rationale for investigating similar activities for this compound.

Future research should employ a battery of in vitro and in vivo assays to explore its potential therapeutic applications. This could include examining its effects on:

Metabolic Health: Assessing its impact on glucose uptake, lipid accumulation in adipocytes, and insulin (B600854) sensitivity.

Inflammation: Investigating its ability to modulate inflammatory pathways and cytokine production.

Neuroprotection: Evaluating its potential to protect neuronal cells from oxidative stress and amyloid-beta aggregation, a hallmark of Alzheimer's disease. nih.gov

Antimicrobial Activity: Screening against a panel of pathogenic bacteria and fungi. researchgate.net

Anticancer Effects: Testing its cytotoxicity against various cancer cell lines. mdpi.com

Table 2: Investigated Bioactivities of the Analog HMPA and Potential for this compound

Bioactivity of HMPAKey FindingsPotential for this compound
Improved Hepatic Lipid MetabolismReduces hepatic triglyceride content. researchgate.netInvestigation into effects on non-alcoholic fatty liver disease (NAFLD).
Enhanced Grip StrengthIncreased absolute and relative grip strength in mice. mdpi.comPotential as a supplement for muscle health and performance.
Inhibition of Protein CatabolismDecreased plasma blood urea (B33335) nitrogen after exercise. mdpi.comExploration for applications in sports nutrition and sarcopenia.
Regulation of Oxidative StressReduced plasma reactive oxygen metabolites. nih.govPotential as an antioxidant to mitigate exercise-induced oxidative stress.
Inhibition of Amyloid β-Peptide AggregationInhibited both nucleation and elongation phases of Aβ aggregation in vitro. nih.govPotential as a lead compound for neurodegenerative diseases.

Optimization of Scalable and Sustainable Synthetic Routes

For any potential therapeutic application, the development of an efficient, scalable, and sustainable synthesis method is paramount. Currently, this compound is available from chemical suppliers, but detailed, optimized synthetic routes are not widely published. sigmaaldrich.com

Future research in this area should focus on:

Green Chemistry Principles: Utilizing environmentally benign solvents, catalysts, and reagents to minimize the environmental impact of the synthesis.

Flow Chemistry: Exploring continuous flow processes, which can offer improved safety, efficiency, and scalability compared to traditional batch synthesis.

Catalytic Methods: Developing novel catalytic systems to improve reaction yields and reduce waste.

Readily Available Starting Materials: Designing synthetic pathways that begin from inexpensive and abundant starting materials.

Hydrolysis of the corresponding propionitrile (B127096) is a potential synthetic route that has been explored for similar compounds. researchgate.net Another approach could involve the condensation of an appropriate aldehyde with a suitable reagent, followed by reduction and hydrolysis.

Integration of Advanced Omics Technologies for Comprehensive Metabolic Profiling

To fully understand the biological effects of this compound, a systems-level approach is necessary. Advanced omics technologies, such as metabolomics, proteomics, and transcriptomics, can provide a comprehensive picture of how this compound affects cellular processes.

Metabolomics, in particular, can be used to identify the metabolic fingerprint of the compound, revealing its downstream effects on various metabolic pathways. By analyzing the changes in the levels of endogenous metabolites after exposure to the compound, researchers can gain insights into its mechanism of action. This approach has been successfully used to study the effects of HMPA on hepatic lipid metabolism. researchgate.net

Future research should integrate these omics platforms to:

Identify the metabolic pathways modulated by the compound.

Discover novel biomarkers of its activity.

Elucidate its mechanism of action at a molecular level.

Development of Advanced Computational Models for Predictive Research and Drug Design

Computational modeling has become an indispensable tool in modern drug discovery, offering a way to predict the properties of a compound and guide the design of more potent and selective analogs. In the context of this compound, computational approaches can be used to:

Predict Biological Targets: Molecular docking and virtual screening can be used to predict the binding affinity of the compound to a wide range of biological targets.

Optimize Lead Compounds: Quantitative Structure-Activity Relationship (QSAR) models can be developed to understand how modifications to the chemical structure of the compound affect its biological activity.

Predict ADME Properties: In silico models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound, helping to identify potential liabilities early in the drug discovery process.

Given the limited experimental data on this compound, computational modeling offers a powerful approach to generate hypotheses and guide future experimental work. The development of accurate predictive models will be a key challenge and a significant opportunity in the exploration of this compound and its analogs for therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for 3-(4-Methoxy-3-methylphenyl)propanoic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves Friedel-Crafts acylation or carboxylation of 4-methoxy-3-methylbenzene derivatives. For example:

  • Route 1: React 4-methoxy-3-methylacetophenone with malonic acid under acidic conditions (e.g., H₂SO₄) via a Knoevenagel condensation, followed by decarboxylation .
  • Route 2: Direct carboxylation of 4-methoxy-3-methyltoluene using CO₂ under transition metal catalysis (e.g., Pd/Cu systems) .

Key Considerations:

  • Steric hindrance from the 3-methyl group may reduce reaction rates; elevated temperatures (80–120°C) improve yields.
  • Purity is enhanced via recrystallization in ethanol/water (1:3 ratio) or silica gel chromatography using ethyl acetate/hexane gradients.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

Methodological Answer:

  • ¹H NMR:
    • Aromatic protons: Doublets at δ 6.7–7.1 ppm (meta/para coupling).
    • Methoxy group: Singlet at δ 3.8 ppm.
    • Propanoic acid chain: Triplet for CH₂ at δ 2.3–2.6 ppm; carboxylic proton (if free) at δ 12.1 ppm (broad) .
  • IR: Strong O–H stretch (2500–3000 cm⁻¹ for carboxylic acid), C=O stretch (1700–1720 cm⁻¹), and C–O–C (methoxy) at 1250 cm⁻¹ .
  • MS: Molecular ion peak at m/z 208 (M⁺), with fragmentation patterns showing loss of CO₂ (44 amu) and methoxy groups .

Q. What are the key solubility and stability considerations for handling this compound in experimental settings?

Methodological Answer:

  • Solubility:
    • Polar solvents: Soluble in methanol, DMSO, and aqueous bases (pH > 5).
    • Non-polar solvents: Limited solubility in hexane; use ethanol as a co-solvent .
  • Stability:
    • Store at 4°C under inert gas (N₂/Ar) to prevent oxidation of the methoxy group.
    • Avoid prolonged exposure to light; UV degradation of the aromatic ring is observed after 72 hours .

Advanced Research Questions

Q. What metabolic transformations does this compound undergo in mammalian systems, and which enzymatic pathways are involved?

Methodological Answer: In vivo studies (e.g., rodent models) reveal:

  • Phase I: Hydroxylation at the 4-methoxy group via cytochrome P450 (CYP2C9/2C19), forming 3-(3-methyl-4-hydroxyphenyl)propanoic acid .
  • Phase II: Conjugation with glucuronic acid (UGT1A1/1A9) or sulfate (SULT1A3) at the phenolic hydroxyl group, yielding metabolites like 3-(4-Methoxyphenyl)propanoic acid-3ʹ-glucuronide (Table 1) .

Q. Table 1: Major Metabolites and Concentrations

MetabolitePlasma Concentration (nM)Urinary Excretion (%)
Parent Compound864 ± 1426.2 ± 1.5
3ʹ-Glucuronide Conjugate997 ± 17563 ± 10
3ʹ-Sulfate Conjugate864 ± 43246 ± 20

Q. How do steric and electronic effects of the 4-methoxy-3-methyl substituents influence reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Steric Effects: The 3-methyl group hinders electrophilic attack at the ortho position, directing reactions to the para position. For example, nitration with HNO₃/H₂SO₄ yields 3-methyl-4-methoxy-5-nitro derivatives as the major product .
  • Electronic Effects: The electron-donating methoxy group activates the ring toward electrophilic substitution but deactivates it toward nucleophilic attack. DFT calculations (B3LYP/6-31G*) show reduced electron density at the carbonyl carbon (ΔE = 1.8 eV) compared to non-substituted analogs .

Q. What analytical strategies resolve contradictions in reported biological activity data for derivatives of this compound?

Methodological Answer:

  • Data Reconciliation:
    • Use orthogonal assays (e.g., enzyme inhibition + cellular uptake studies) to distinguish direct activity from off-target effects. For example, discrepancies in IC₅₀ values for COX-2 inhibition (5–50 µM) may arise from differential cell permeability .
    • Apply metabolomic profiling (LC-HRMS) to identify confounding metabolites in biological matrices .
  • Statistical Validation:
    • Employ multivariate analysis (PCA or PLS-DA) to cluster data by experimental conditions (e.g., pH, serum content) and isolate variables affecting reproducibility .

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3-(4-Methoxy-3-methylphenyl)propanoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.